1-(2-Nitrophenyl)hexan-1-one
Description
1-(2-Nitrophenyl)hexan-1-one is a nitro-substituted aromatic ketone with the molecular formula C₁₂H₁₅NO₃. The compound features a hexanone chain linked to a 2-nitrophenyl group, positioning the nitro substituent in the ortho position relative to the ketone. This structural arrangement confers unique electronic and steric properties, making it relevant in synthetic chemistry, material science, and pharmaceutical research. The nitro group enhances electrophilicity at the aromatic ring, while the hexanone chain contributes to lipophilicity, influencing solubility and reactivity .
Properties
CAS No. |
33844-19-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(2-nitrophenyl)hexan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3 |
InChI Key |
FFMBCRMWTOZSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)hexan-1-one can be synthesized through several methods. One common approach involves the nucleophilic substitution of 1-bromo-4-nitrobenzene with hexan-2-one oxime using sodium hydroxide (NaOH). The resulting product undergoes rearrangement to form 1-(2-hydroxy-5-nitrophenyl)hexan-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(2-aminophenyl)hexan-1-one.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require specific catalysts or reagents depending on the desired functional group.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1-(2-aminophenyl)hexan-1-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)hexan-1-one has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent and Chain-Length Variations
Key structural analogues differ in substituent groups (e.g., nitro, hydroxyl, methoxy) or alkyl chain lengths. These variations significantly impact physical properties, reactivity, and applications.
Table 1: Comparative Analysis of 1-(2-Nitrophenyl)hexan-1-one and Analogues
*Br-DIF derivatives include brominated analogues synthesized from 1-(2,6-dihydroxy-4-methoxyphenyl)hexan-1-one .
Key Structural and Functional Differences
Substituent Effects: Nitro vs. Hydroxyl Groups: The nitro group (-NO₂) in this compound is electron-withdrawing, reducing electron density on the aromatic ring and increasing electrophilicity. In contrast, hydroxyl (-OH) substituents (e.g., 1-(2-hydroxyphenyl)hexan-1-one) introduce hydrogen bonding and acidity (δ 12.38 ppm for -OH proton) . Methoxy and Bromo Groups: Methoxy (-OCH₃) and bromo (-Br) substituents, as seen in Br-DIF derivatives, alter steric bulk and electronic properties, influencing biological activity and synthetic pathways .
Chain-Length Effects: Shorter chains (e.g., 1-(2-nitrophenyl)ethanone) reduce lipophilicity, enhancing solubility in polar solvents. Longer chains (hexanone) increase hydrophobic interactions, as observed in 6-(4'-hydroxydiphenylmethyl)piperidin-1-yl derivatives, which exhibit melting points correlating with alkyl substituent symmetry (e.g., 201°C for iso-butyl vs. 142°C for n-butyl) .
Spectroscopic Signatures: The hydroxyl proton in 1-(2-hydroxyphenyl)hexan-1-one appears as a singlet at δ 12.38 ppm, absent in nitro analogues .
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